5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the bromination of 2-methyl-4H-benzo[d][1,3]oxazin-4-one. This can be achieved by reacting the parent compound with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
Chemical Reactions Analysis
Types of Reactions
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while oxidation and reduction can lead to the formation of quinazolinone derivatives .
Scientific Research Applications
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: The parent compound without bromine substituents.
7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: A similar compound with a chlorine substituent instead of bromine.
Uniqueness
5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .
Biological Activity
5,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its unique structural features, including the presence of bromine substituents at positions 5 and 7, contribute to its diverse biological activities. This article explores the compound's biological effects, including its potential as an anticancer agent and its mechanisms of action.
Structural Characteristics
The molecular formula for this compound is C10H7Br2N2O. The compound's structure can be summarized in the following table:
Property | Details |
---|---|
Molecular Formula | C10H7Br2N2O |
Molecular Weight | 318.95 g/mol |
Key Functional Groups | Benzoxazinone |
Substituents | Bromine at positions 5 and 7 |
Anticancer Properties
Recent studies have highlighted the potential of benzoxazinones, including this compound, as candidates for cancer therapy. In a study involving breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3), various derivatives exhibited significant inhibitory effects on cell proliferation. The IC50 values ranged from 0.09 µM to 157.4 µM across different cell lines, indicating varying degrees of potency depending on the specific structure of the compound .
Table: IC50 Values for Benzoxazinones in Breast Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.30 - 157.4 |
CAMA-1 | 0.16 - 139 |
HCC1954 | 0.51 - 157.2 |
SKBR-3 | 0.09 - 93.08 |
The study suggests that the presence of aryl substitutions at position C-2 enhances biological activity, potentially through mechanisms involving reactive oxygen species (ROS) generation .
The proposed mechanism by which benzoxazinones exert their anticancer effects includes the induction of oxidative stress leading to apoptosis in cancer cells. This effect is correlated with increased oxidant activity observed in treated cells .
Case Studies and Research Findings
A notable case study involved a series of experiments where various benzoxazinone derivatives were tested for their cytotoxicity and mechanism of action against breast cancer cell lines. The results indicated that compounds with bromine substituents showed enhanced activity compared to their non-brominated counterparts .
Another study focused on the anti-melanogenic properties of related compounds, which demonstrated that certain analogs effectively inhibited tyrosinase activity—an enzyme crucial for melanin production—suggesting potential applications in skin-related disorders .
Properties
Molecular Formula |
C9H5Br2NO2 |
---|---|
Molecular Weight |
318.95 g/mol |
IUPAC Name |
5,7-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-7-3-5(10)2-6(11)8(7)9(13)14-4/h2-3H,1H3 |
InChI Key |
NETYYUWHWSZITA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)Br)Br)C(=O)O1 |
Origin of Product |
United States |
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